1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene
Description
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound featuring methoxy (-OCH₃), fluoro (-F), and fluoromethyl (-CH₂F) substituents on a benzene ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro, fluoromethyl) groups, creating a unique electronic and steric profile. For example, nitro-to-amine reductions using SnCl₂·2H₂O (as seen in ) or cyclization reactions with aldehydes () are common strategies for structurally related fluorinated aromatics .
The fluoromethyl group (-CH₂F) distinguishes this compound from other trifluoromethyl (-CF₃) analogs (e.g., 1,2-Dimethoxy-4-(trifluoromethyl)benzene in ), offering distinct electronic and steric properties. Such compounds are of interest in medicinal chemistry and agrochemical research due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
FZZHUULIKDWWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CF)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Fluorination: or under controlled conditions.
Fluoromethylation: The fluoromethyl group can be introduced using such as or .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like or can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as or can be employed.
Reduction: Reducing agents like or are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involves its interaction with various molecular targets and pathways. The fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparison
The table below compares 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene with structurally analogous fluorinated benzene derivatives:
Key Observations :
- Methoxy groups at positions 1 and 2 enhance solubility in polar solvents but may sterically hinder electrophilic substitutions at adjacent positions .
- Fluorine placement (position 3 vs. 4) influences resonance effects; meta-fluorine (position 3) reduces conjugation compared to para-substituted analogs .
Physicochemical Properties
- Thermal Stability : Methoxy and fluoro groups enhance thermal stability, making the compound suitable for high-temperature reactions .
Biological Activity
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes two methoxy groups, one fluoro group, and one fluoromethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C10H12F2O2
- Molecular Weight : Approximately 204.17 g/mol
- Structure : The arrangement of substituents significantly influences the compound's chemical properties, enhancing its reactivity and biological activity.
Biological Activity Overview
Research indicates that 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene and its derivatives exhibit various biological activities. These activities are primarily linked to the compound's interactions with specific enzymes and receptors, affecting metabolic pathways and cellular processes.
Key Biological Activities
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects, making it a candidate for further pharmacological studies.
- Binding Affinity : Interaction studies have shown that this compound has a notable binding affinity to various biological receptors, which could modulate physiological responses.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Case Study 1: Enzyme Interaction
A study focused on the enzyme inhibition properties of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene demonstrated that it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition was quantified using IC50 values:
| Enzyme Type | IC50 Value (µM) |
|---|---|
| Cytochrome P450 1A2 | 15.2 |
| Cytochrome P450 3A4 | 22.5 |
These results indicate that the compound may alter drug metabolism pathways, potentially leading to drug-drug interactions.
Case Study 2: Antimicrobial Activity
In a separate investigation into the antimicrobial properties of the compound, it was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The findings suggest that while the compound exhibits some antimicrobial activity, further optimization may be required to enhance its efficacy.
The biological mechanisms underlying the activities of 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene involve:
- Interaction with Enzymes : The presence of electronegative fluorine atoms enhances the compound's ability to interact with enzyme active sites.
- Modulation of Receptor Activity : The structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
Applications in Medicinal Chemistry
Given its biological activities, 1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene has potential applications in drug design and development. Its ability to inhibit certain enzymes could be harnessed for therapeutic interventions in diseases where enzyme modulation is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
